molecular formula C7H15NO2 B2668595 Ethyl 3-(methylamino)butanoate CAS No. 68384-70-3

Ethyl 3-(methylamino)butanoate

Cat. No.: B2668595
CAS No.: 68384-70-3
M. Wt: 145.202
InChI Key: BCDWUXYUMDIPLB-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)butanoate is an organic compound with the molecular formula C7H15NO2. It is an ester derived from butanoic acid and is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(methylamino)butanoate can be synthesized through the esterification of 3-(methylamino)butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-(methylamino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amino group may interact with enzymes or receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester and amino group positioning, which influences its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

ethyl 3-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDWUXYUMDIPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 479.2 mL (0.958 mole) methylamine (2M in tetrahydrofuran) was added dropwise to 99.44 gm ethyl crotonate with stirring. After stirring 5 days at room temperature the reaction mixture was concentrated under reduced pressure to remove tetrahydrofuran. The residue was distilled to provide 91.25 gm (72%) of the desired product in 2 fractions. MS(FD): m/e=145 (M+); EA: Calculated for: C7H15NO2: Theory: C, 57.90; H, 10.41; N, 9.65. Found: C, 57.61; H, 10.66; N, 9.88.
Quantity
479.2 mL
Type
reactant
Reaction Step One
Quantity
99.44 g
Type
reactant
Reaction Step One
Yield
72%

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